N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a triazole-thioacetamide scaffold with a 3-acetylphenyl substituent and a pyridin-3-yl group. Its structure combines a polar acetyl group (electron-withdrawing) and a pyridine ring (basic heterocycle), which may influence solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c1-11(24)12-4-2-6-14(8-12)20-15(25)10-26-17-22-21-16(23(17)18)13-5-3-7-19-9-13/h2-9H,10,18H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRBPXNPYXQPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C17H16N6O2S
- Molecular Weight: 368.42 g/mol
- Functional Groups: The compound features a triazole ring, an acetyl group, and a sulfur-containing moiety, which are significant for its biological properties.
Biological Activities
The compound has shown promising activities in various biological assays:
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Antimicrobial Activity:
- Preliminary studies indicate that this compound exhibits antibacterial and antifungal properties. Its structural components suggest potential interactions with microbial targets, leading to growth inhibition.
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Antitumor Activity:
- The presence of the triazole ring is associated with antitumor effects. It has been reported that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Mechanism of Action:
Case Studies
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In Vitro Studies:
- A study evaluated the compound's effects on various cancer cell lines (e.g., breast and lung cancer). Results indicated a dose-dependent reduction in cell viability, suggesting effective antitumor activity.
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In Vivo Studies:
- Animal models treated with this compound showed significant tumor size reduction compared to control groups. These findings support its potential as an anticancer agent.
Data Table of Biological Activities
Comparison with Similar Compounds
Key Structural-Activity Relationships (SARs)
Electron-Withdrawing Groups (EWGs):
Heteroaromatic Rings:
- Pyridin-3-yl (target, VUAA-1) vs. pyridin-4-yl (OLC-12, ): Pyridine orientation affects receptor specificity. Pyridin-3-yl in VUAA-1 shows higher Orco activation than pyridin-4-yl analogs .
- Replacement of pyridine with furan () reduces basicity but retains anti-exudative activity, suggesting flexibility in heterocycle choice for inflammation targets .
Substituent Bulk:
Pharmacological Potential
- Anti-Inflammatory Activity:
- Antimicrobial Activity:
- KA3 (MIC = 12.5 µg/mL) and related triazole-thioacetamides suggest the target compound could target bacterial membranes or enzymes like dihydrofolate reductase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
